L-Cysteine ethyl ester HCl

Solubility Lipophilicity Formulation

L‑Cysteine ethyl ester HCl combines a free thiol, protected carboxyl, and verified 99% ee chiral center. This lipophilic, stable HCl salt ensures reproducible solution‑phase peptide synthesis, efficient intracellular GSH replenishment, and reliable chiral separation standards—differentiating it from free base, methyl ester, or NAC alternatives that suffer from oxidation or racemization risks. Ideal for R&D labs requiring batch‑to‑batch consistency.

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
CAS No. 868-59-7
Cat. No. B555052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteine ethyl ester HCl
CAS868-59-7
Synonymscystanin
cysteine ethyl ester
ethyl cysteine
ethyl cysteine hydrochloride
L-cysteine ethyl este
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CS)[NH3+].[Cl-]
InChIInChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1
InChIKeyJFKJWWJOCJHMGV-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine Ethyl Ester HCl (CAS 868-59-7): Core Physicochemical and Specification Profile for Scientific Procurement


L-Cysteine ethyl ester hydrochloride (CAS 868-59-7) is a synthetically esterified, hydrochloride salt derivative of the proteinogenic amino acid L-cysteine. The compound features a free thiol (-SH) group and a protected carboxyl moiety as an ethyl ester [1]. The hydrochloride salt form is specifically employed to confer enhanced stability and handling properties relative to the free amino acid . Standard commercial specifications from major vendors cite a purity of ≥98% (by iodometric titration) and a melting point range of 127.0–131.0 °C . Critically, the compound is a single-enantiomer chiral building block, with optical purity (enantiomeric excess) specified as ee: 99% (by GLC) . These well-defined physicochemical and stereochemical specifications underpin its utility as a reproducible, research-grade intermediate in synthetic and biochemical applications.

L-Cysteine Ethyl Ester HCl Substitution Risks: Why Analogs and Free Base Forms Are Not Interchangeable


Substituting L-cysteine ethyl ester HCl with its closest analogs—such as L-cysteine free base, L-cysteine methyl ester HCl, or N-acetyl-L-cysteine (NAC)—introduces significant and often unacceptable variability in experimental outcomes and synthetic workflows. The ethyl ester modification critically increases lipophilicity and membrane permeability compared to the non-esterified L-cysteine or its simple hydrochloride salt, directly impacting cellular uptake efficiency in biological assays . The hydrochloride salt form is essential for maintaining chemical stability and preventing oxidative degradation of the free thiol group, which is a known issue with the free base under standard laboratory conditions . Furthermore, the high and verifiable enantiomeric purity (ee: 99%) of this specific chiral synthon is not guaranteed across all in-class compounds or lower-grade alternatives, posing a risk of racemization in stereospecific synthetic applications . Therefore, direct substitution without rigorous re-validation of solubility, stability, and stereochemical integrity will likely compromise the reproducibility and validity of research data and synthetic yields [1].

L-Cysteine Ethyl Ester HCl (868-59-7): A Quantitative Evidence Guide for Differentiated Scientific Selection


Solubility and LogP Advantage of Ethyl Ester vs. Free Acid and Methyl Ester Analogs

The introduction of the ethyl ester moiety in L-cysteine ethyl ester HCl markedly alters its physicochemical profile relative to both the free amino acid L-cysteine and its methyl ester analog. Quantitative LogP data for N-Boc protected derivatives illustrate the lipophilicity gain: the ethyl ester (log P ≈ 0.5) is significantly more lipophilic than the methyl ester (log P ≈ -0.5) . While vendor data confirms the compound is soluble in water (≥1e+006 mg/L at 25°C), it also demonstrates solubility in a broader range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which is not typical for the highly polar, zwitterionic free amino acid L-cysteine [1].

Solubility Lipophilicity Formulation Physicochemical Properties

Enantiomeric Purity as a Critical Quality Attribute for Chiral Synthesis vs. Lower-Grade Alternatives

For stereospecific applications, the enantiomeric purity (ee) of L-cysteine ethyl ester HCl is a critical differentiator. Leading vendors specify this compound with an optical purity of ee: 99% (determined by GLC), coupled with a specific rotation of [α]20/D −7.9° (c = 1 in 1 M HCl) . In contrast, many general-purpose suppliers or alternative cysteine derivatives do not provide verified enantiomeric purity data, or offer materials with lower or unspecified ee values. This level of chiral integrity is essential for ensuring the fidelity of asymmetric synthesis and for producing enantiomerically pure pharmaceutical intermediates [1].

Chiral Purity Enantiomeric Excess Quality Control Peptide Synthesis Asymmetric Synthesis

Enhanced Stability via Hydrochloride Salt Formation Relative to L-Cysteine Free Base

The free base of L-cysteine is notoriously susceptible to air oxidation, leading to the formation of cystine. The hydrochloride salt form of L-cysteine ethyl ester significantly mitigates this issue. According to chemical property databases, L-cysteine in neutral or alkaline solutions readily oxidizes to cystine, a process accelerated by trace metals. The conversion to the hydrochloride salt enhances stability, making it the preferred form for storage and use . Vendor documentation further emphasizes that this compound is stable under normal temperatures and pressures, but remains hygroscopic, requiring storage under inert gas to maintain long-term integrity .

Stability Oxidation Handling Storage

Improved Membrane Permeability: A Foundational Advantage for In Vitro and In Vivo Models

The esterification of the carboxyl group to an ethyl ester is a well-established strategy to enhance membrane permeability of amino acids by increasing lipophilicity. While direct permeability coefficients (e.g., Papp) for L-cysteine ethyl ester HCl are not consistently reported in a head-to-head format, the principle is strongly validated by data on the closely related N-acetyl-L-cysteine ethyl ester (NACET). Studies show NACET has enhanced cell permeability in isolated perfused rat liver compared to the non-esterified N-acetyl-L-cysteine (NAC) . This increased lipophilicity is the key rationale for using ethyl ester derivatives as prodrugs or more efficient intracellular delivery vehicles for cysteine, which is crucial for boosting glutathione (GSH) synthesis in cellular models [1].

Membrane Permeability Cell Uptake Bioavailability In Vitro Models

L-Cysteine Ethyl Ester HCl (868-59-7): Validated Application Scenarios Stemming from Quantitative Differentiation


Solution-Phase Peptide Synthesis Requiring High Chiral Fidelity

For researchers engaged in solution-phase peptide synthesis, the combination of an ee: 99% enantiomeric purity and the solubility profile of L-cysteine ethyl ester HCl is directly enabling. The high chiral purity ensures that the stereocenter of cysteine is correctly incorporated into the peptide chain, which is essential for the biological function and conformational stability of the final product . Its solubility in both aqueous and a range of organic solvents allows for greater flexibility in choosing reaction media and coupling conditions, which is a distinct advantage over the highly polar L-cysteine free base .

Intracellular Glutathione (GSH) Boosting in Oxidative Stress Models

In cellular models of oxidative stress, the class-level membrane permeability advantage of ethyl ester cysteine derivatives is a critical selection criterion. While L-cysteine itself has poor cell permeability, the ethyl ester form is designed for enhanced cellular uptake . Once inside the cell, it can be hydrolyzed to release L-cysteine, which serves as the rate-limiting precursor for de novo glutathione (GSH) synthesis. This property makes L-cysteine ethyl ester HCl a more effective tool than its parent compound for studies investigating redox biology, neuroprotection, or mechanisms of cell death where rapid and efficient GSH replenishment is desired [1].

Synthesis of Enantiopure Building Blocks and Chiral Auxiliaries

The combination of a free thiol, a protected carboxyl group, and a defined chiral center with ee: 99% makes L-cysteine ethyl ester HCl an exceptional starting material for constructing more complex chiral molecules. It is widely employed as an intermediate in the synthesis of pharmaceutical agents and chiral auxiliaries. The high optical purity of the starting material is crucial to avoid the creation of unwanted diastereomers in subsequent synthetic steps, which can be difficult and costly to separate [2]. Researchers requiring a consistent and highly enantiopure thiol-containing building block will find this specification to be a key differentiator from less well-characterized alternatives [3].

Reliable Derivatization in Analytical and Bioanalytical Chemistry

In analytical method development, the high purity and defined physicochemical properties of L-cysteine ethyl ester HCl are advantageous. Its solubility profile allows for the preparation of stable, high-concentration stock solutions. Furthermore, its predictable reactivity as a primary amine and thiol makes it suitable for use as a standard in method validation or as a building block for synthesizing novel derivatization reagents, such as fluorescent tags for HPLC analysis [4]. The verified enantiomeric purity also ensures that it serves as a reliable standard for developing chiral separation methods [5].

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